molecular formula C12H14ClNO2 B12928618 5-(3-chloropropoxy)-6-methoxy-1H-indole

5-(3-chloropropoxy)-6-methoxy-1H-indole

Cat. No.: B12928618
M. Wt: 239.70 g/mol
InChI Key: YDIQLNPBVSEBOG-UHFFFAOYSA-N
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Description

5-(3-chloropropoxy)-6-methoxy-1H-indole is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chloropropoxy)-6-methoxy-1H-indole typically involves several steps, starting from commercially available starting materials. One common method involves the alkylation of 6-methoxyindole with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of continuous flow reactors to ensure better control over reaction conditions and to minimize side reactions. Additionally, purification steps such as recrystallization or column chromatography may be employed to isolate the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-chloropropoxy)-6-methoxy-1H-indole can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the chlorine atom, forming a propoxy derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be employed in the presence of a base.

Major Products

    Oxidation: Formation of 5-(3-chloropropoxy)-6-methoxyindole-2-carboxylic acid.

    Reduction: Formation of 5-(3-propoxy)-6-methoxy-1H-indole.

    Substitution: Formation of 5-(3-azidopropoxy)-6-methoxy-1H-indole or 5-(3-thiopropoxy)-6-methoxy-1H-indole.

Scientific Research Applications

5-(3-chloropropoxy)-6-methoxy-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(3-chloropropoxy)-6-methoxy-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzamide
  • 4-(3-chloropropoxy)-3-methoxyphenylacetic acid
  • 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline

Uniqueness

5-(3-chloropropoxy)-6-methoxy-1H-indole is unique due to its specific substitution pattern on the indole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.

Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

5-(3-chloropropoxy)-6-methoxy-1H-indole

InChI

InChI=1S/C12H14ClNO2/c1-15-11-8-10-9(3-5-14-10)7-12(11)16-6-2-4-13/h3,5,7-8,14H,2,4,6H2,1H3

InChI Key

YDIQLNPBVSEBOG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CNC2=C1)OCCCCl

Origin of Product

United States

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